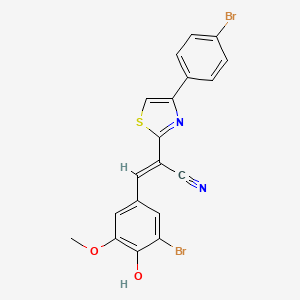
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12Br2N2O2S and its molecular weight is 492.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H15Br2N2O3S
- Molecular Weight : 487.21 g/mol
- CAS Number : Not explicitly provided in the search results.
The presence of bromine, methoxy, and hydroxyl groups in its structure suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives similar to this compound exhibit significant antitumor properties. A study found that thiazole-containing compounds often show cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were reported to have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cell lines, outperforming standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | IC50 (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| Compound 9 | 1.61 | Jurkat | |
| Compound 10 | 1.98 | A-431 | |
| Compound 13 | < Doxorubicin | Various Tumors |
Antimicrobial Activity
The compound's thiazole moiety is associated with notable antimicrobial activity. In vitro studies on related thiazole derivatives have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were found to be as low as 0.22 µg/mL, indicating strong antibacterial properties .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | MIC (µg/mL) | Pathogen | Reference |
|---|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus | |
| Compound 10 | 0.25 | Escherichia coli |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-donating groups such as methoxy and hydroxyl significantly enhances the biological activity of these compounds. The thiazole ring is crucial for maintaining cytotoxic activity, while substitutions on the phenyl rings can modulate potency .
Case Studies
-
Case Study on Anticancer Properties :
A series of thiazole derivatives were synthesized and tested for their anticancer effects. The study highlighted that specific substitutions on the phenyl ring improved interaction with cancer cell receptors, leading to increased cytotoxicity . -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The results indicated a correlation between structural modifications and enhanced antibacterial activity, emphasizing the potential for developing new antibiotics based on these compounds .
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2N2O2S/c1-25-17-8-11(7-15(21)18(17)24)6-13(9-22)19-23-16(10-26-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWRNVCHPCWBB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














